6-Oxa-1-azaspiro[3.3]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxa-1-azaspiro[3.3]heptan-2-one is a heterocyclic organic compound characterized by its unique spirocyclic structure, which includes an oxetane ring fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxa-1-azaspiro[3.3]heptan-2-one typically involves cyclization reactions under basic conditions. One common method starts with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-toluenesulfonamide, followed by cyclization. Another approach uses tribromo-pentaerythritol as a starting material, which undergoes cyclization under basic conditions with p-toluenesulfonamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of starting materials and reagents is crucial to achieving cost-effective and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Oxa-1-azaspiro[3.3]heptan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols.
Substitution: Substitution reactions can produce various substituted derivatives of the compound.
Scientific Research Applications
6-Oxa-1-azaspiro[3.3]heptan-2-one has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including drug candidates.
Biology: The compound has been studied for its potential biological activity, including its role as a structural surrogate for morpholine in drug-like molecules.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: Its unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
6-Oxa-1-azaspiro[3.3]heptan-2-one is structurally similar to other spirocyclic compounds, such as 2-oxa-6-azaspiro[3.3]heptane and morpholine. its unique spirocyclic structure sets it apart, providing distinct chemical and biological properties.
Comparison with Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane
Morpholine
Other spirocyclic oxetane derivatives
Properties
IUPAC Name |
6-oxa-1-azaspiro[3.3]heptan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c7-4-1-5(6-4)2-8-3-5/h1-3H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPXRQJDUCTISP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC12COC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.